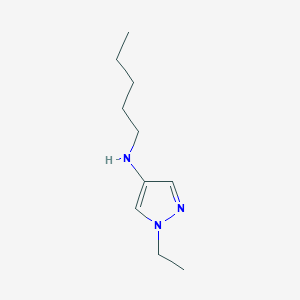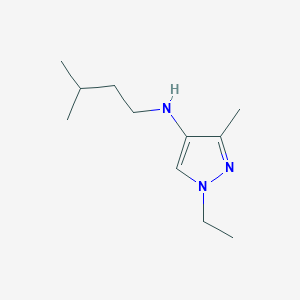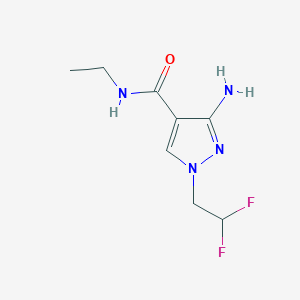
1-ethyl-N-pentyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-pentyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the first position and a pentyl group at the nitrogen atom. This compound is part of the broader class of pyrazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-N-pentyl-1H-pyrazol-4-amine can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by alkylation reactions. One common method involves the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring. The resulting pyrazole can then be alkylated at the nitrogen atom with pentyl bromide under basic conditions to yield the desired compound.
Reaction Conditions:
Cyclocondensation: Hydrazine and 1,3-diketone are reacted in ethanol at reflux temperature.
Alkylation: The pyrazole is treated with pentyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives such as pyrazole N-oxides.
Reduction: Reduced derivatives such as pyrazoline.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
1-ethyl-N-pentyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazol-4-amine: Similar structure but lacks the pentyl group.
N-pentyl-1H-pyrazol-4-amine: Similar structure but lacks the ethyl group.
1-ethyl-N-methyl-1H-pyrazol-4-amine: Similar structure with a methyl group instead of a pentyl group.
Uniqueness
1-ethyl-N-pentyl-1H-pyrazol-4-amine is unique due to the presence of both ethyl and pentyl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs. This dual substitution can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-ethyl-N-pentylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-3-5-6-7-11-10-8-12-13(4-2)9-10/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
RKYPYRLODWUBGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CN(N=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11739346.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11739351.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739369.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739375.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11739382.png)
![2-cyano-N'-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11739388.png)

![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739399.png)
![1-methyl-3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11739401.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739412.png)


![Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B11739429.png)

